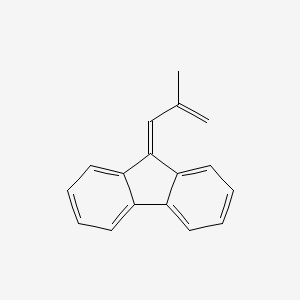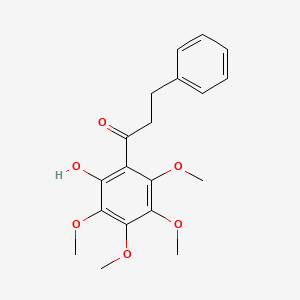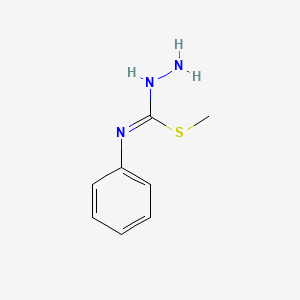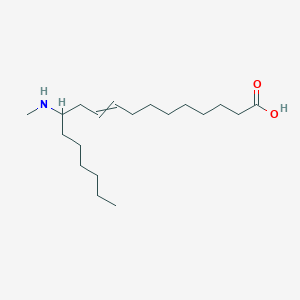
9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. Fluorene derivatives are known for their unique structural properties and have been widely studied for their applications in various fields such as organic electronics, photonics, and materials science. The compound’s structure features a fluorene core with a 2-methylprop-2-en-1-ylidene substituent, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and 2-methylprop-2-en-1-ylidene precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and automation to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound is used in the production of advanced materials, including polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(2-Methylprop-2-EN-1-ylidene)benzenesulfonamide
- Methyl(2-methylprop-2-en-1-ylidene)diphenyl-lambda~5~-phosphane
Uniqueness
Compared to similar compounds, 9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene stands out due to its fluorene core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications such as organic electronics and photonics, where its structural features can be leveraged to achieve desired performance characteristics.
Propiedades
Número CAS |
112146-01-7 |
|---|---|
Fórmula molecular |
C17H14 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
9-(2-methylprop-2-enylidene)fluorene |
InChI |
InChI=1S/C17H14/c1-12(2)11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-11H,1H2,2H3 |
Clave InChI |
UKSGQXGLXCJOBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=C1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-[(oxan-2-yl)oxy]benzoate](/img/structure/B14309769.png)
![{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol](/img/structure/B14309773.png)

![Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide](/img/structure/B14309782.png)

![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)


![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
